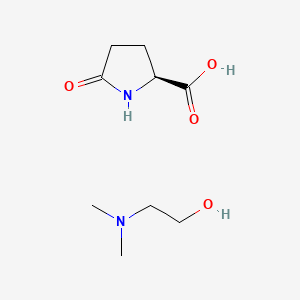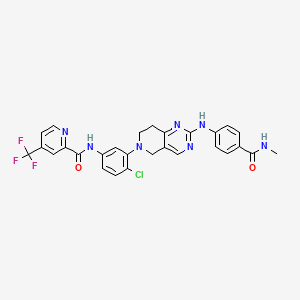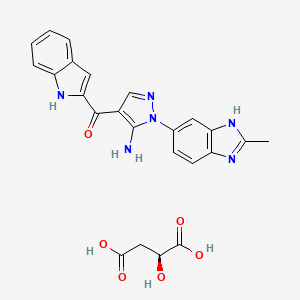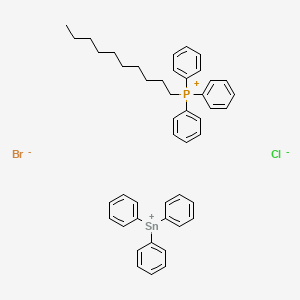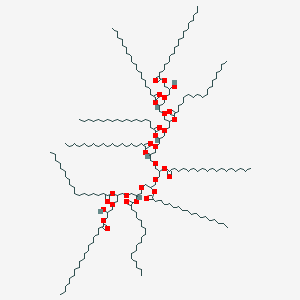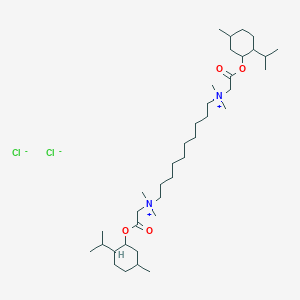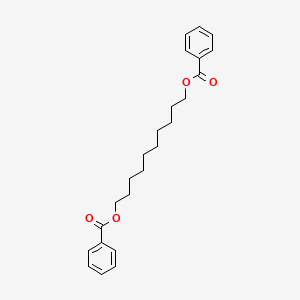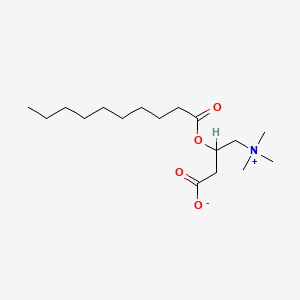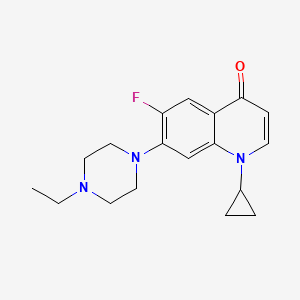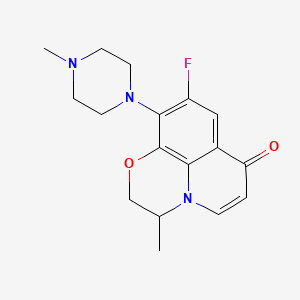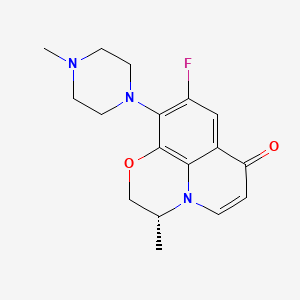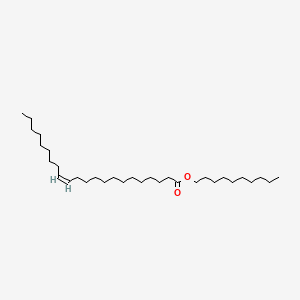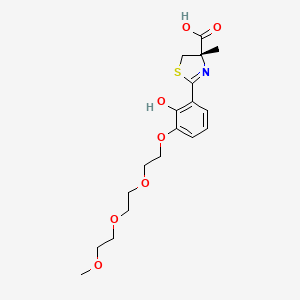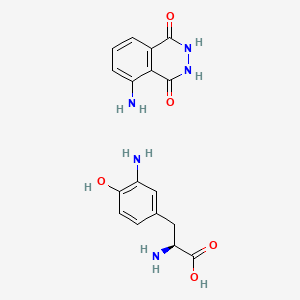
Diazoluminolmelanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazoluminolmelanin is a synthetic luminescent biopolymer.
科学的研究の応用
Microwave Dosimetry
Diazoluminomelanin (DALM) has been explored for its potential in microwave dosimetry. Bruno and Kiel (1994) described the synthesis of DALM in HL-60 cells, highlighting its ability to produce chemiluminescence (CL) in response to microwave power input and increased temperatures. This suggests its utility in radiofrequency dosimetry at a cellular level (Bruno & Kiel, 1994).
Optical Properties
Research by Wagner-Brown et al. (1997) examined the optical properties of DALM, focusing on the electronic structure and the impact of morphology on its luminescent properties. Their findings contribute to understanding DALM's electroluminescent behavior and its potential applications in fields sensitive to optical properties (Wagner-Brown et al., 1997).
Targeted Microbe or Cell Destruction
Kiel et al. (2004) investigated the use of DALM in directing electromagnetic radiation to target and potentially destroy specific microbes or cells. This research highlights the application of DALM in tagging cells for detection or destruction using various forms of radiation (Kiel et al., 2004).
Luminescent Biopolymer
Kiel et al. (1990) synthesized DALM as a luminescent biopolymer, noting its ability to produce prolonged chemiluminescence under physiological conditions without a catalyst. This quality makes DALM a potential reagent for detecting free radicals and peroxides in cellular and biochemical preparations (Kiel et al., 1990).
Biosynthesis in Bacteria
A study by Kiel et al. (1991) presented conditions for the biosynthesis of diazomelanin and diazoluminomelanin in bacteria, contributing to our understanding of the intracellular formation of these polymers. This research may inform further applications in biotechnology (Kiel et al., 1991).
Conductive and Luminescent Properties
Kiel et al. (1990) also explored the thermodynamic, luminescent, and dielectric properties of DALM, underscoring its conductive and absorptive properties across a range of frequencies. These characteristics suggest potential uses in areas requiring materials with unique electrical and luminescent properties (Kiel et al., 1990).
Chemical Characterization
Smith (2000) focused on the chemical characterization of DALM, providing insights into its chemical structure and the nature of its polymerization. This work is crucial for understanding the fundamental properties of DALM and its potential applications (Smith, 2000).
Electrochemiluminescence Studies
Bruno et al. (1998) conducted electrochemiluminescence (ECL) studies of DALM, revealing its response to various metal ions. These findings open avenues for using DALM in applications where metal ion interactions are crucial (Bruno et al., 1998).
特性
CAS番号 |
126815-81-4 |
|---|---|
製品名 |
Diazoluminolmelanin |
分子式 |
C17H19N5O5 |
分子量 |
373.36 |
IUPAC名 |
5-amino-2,3-dihydrophthalazine-1,4-dione (S)-2-amino-3-(3-amino-4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C9H12N2O3.C8H7N3O2/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14;9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3,7,12H,4,10-11H2,(H,13,14);1-3,10-11H,9H2/t7-;/m0./s1 |
InChIキー |
RJGOMFVTRMUHDP-FJXQXJEOSA-N |
SMILES |
O=C([C@H](Cc1cc(N)c(O)cc1)N)O.Nc2cccc(c([nH][nH]3)=O)c2c3=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Diazoluminolmelanin; DALM; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



